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Compound of Interest

Compound Name: Bromochlorobenzoicacid

Cat. No.: B15239717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

Dapagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. The

outlined synthetic route commences with the readily available starting material, 5-bromo-2-

chlorobenzoic acid, and proceeds through a series of key transformations to yield the final

active pharmaceutical ingredient (API). All quantitative data is presented in tabular format for

clarity, and detailed experimental procedures are provided. Furthermore, the synthesis

workflow and the mechanism of action of Dapagliflozin are illustrated using workflow diagrams.

Synthesis Overview
The synthesis of Dapagliflozin from 5-bromo-2-chlorobenzoic acid involves a multi-step

process, which can be broadly categorized as follows:

Formation of the Diaryl-linker: This involves the initial activation of 5-bromo-2-chlorobenzoic

acid, followed by a Friedel-Crafts acylation reaction with phenetole to form a benzophenone

intermediate. Subsequent reduction of the ketone functionality yields the key diarylmethane

scaffold.

Glycosylation: The diarylmethane intermediate is then coupled with a protected glucose

derivative, typically a gluconolactone, to introduce the sugar moiety.
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Deprotection: The final step involves the removal of the protecting groups from the glucose

portion of the molecule to afford Dapagliflozin.

A generalized synthetic scheme is presented below:

Formation of Diaryl-linker Glycosylation & Deprotection

5-bromo-2-chlorobenzoic acid (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

1. Acyl Chloride Formation
2. Friedel-Crafts Acylation 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneReduction Protected Dapagliflozin

Coupling with
protected glucose Dapagliflozin

Deprotection

Click to download full resolution via product page

Caption: Overall synthetic workflow for Dapagliflozin.

Quantitative Data Summary
The following tables summarize the reported yields and purity for the key intermediates and the

final product in the synthesis of Dapagliflozin.

Table 1: Yields of Key Synthetic Steps
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Step
Intermediate/Produ
ct

Reported Yield (%) Reference(s)

Friedel-Crafts

Acylation

(5-bromo-2-

chlorophenyl)(4-

ethoxyphenyl)methan

one

60.4 - 91.4 [1][2]

Reduction of

Benzophenone

4-bromo-1-chloro-2-

(4-

ethoxybenzyl)benzene

Not specified

Overall Yield (from 4-

bromo-1-chloro-2-(4-

ethoxybenzyl)benzene

)

Dapagliflozin 26.4 [3]

Final Deprotection Dapagliflozin 97.8 [4]

Overall Yield (Concise

Route)
Dapagliflozin 79 [5]

Table 2: Purity of Intermediates and Final Product

Compound Purity (%) (Method) Reference(s)

(5-bromo-2-chlorophenyl)(4-

ethoxyphenyl)methanone
96.9 - 99.5 (HPLC) [1][2][6]

Dapagliflozin 99.4 - 99.9 (HPLC) [3][7]

High Purity Dapagliflozin >99.7 [5]

Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of Dapagliflozin.

Synthesis of (5-bromo-2-chlorophenyl)(4-
ethoxyphenyl)methanone (Friedel-Crafts Acylation)
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This procedure involves the conversion of 5-bromo-2-chlorobenzoic acid to its acyl chloride,

followed by a Friedel-Crafts acylation with phenetole.

Acyl Chloride Formation

Friedel-Crafts Acylation

Mix 5-bromo-2-chlorobenzoic acid,
DCM, and DMF

Add oxalyl chloride dropwise
at 20-30°C

Stir at room temperature overnight

Concentrate under reduced pressure

Dissolve residue in DCM

Add acyl chloride solution dropwise

Mix phenetole and DCM,
cool to -5°C

Add AlCl3 in portions,
stir for 30 min

Warm to 0-10°C and stir for 1 hour

Quench with water
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Caption: Workflow for Friedel-Crafts acylation.

Materials:

5-bromo-2-chlorobenzoic acid

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Oxalyl chloride

Phenetole (Phenyl ethyl ether)

Aluminum trichloride (AlCl₃)

Ethanol

Water

Procedure:

Acyl Chloride Formation:

In a three-necked flask, suspend 15 g (0.064 mol) of 5-bromo-2-chlorobenzoic acid in 100

mL of dichloromethane.[2]

Add 0.5 mL of N,N-dimethylformamide and stir the mixture.[2]

Slowly add 8.1 g (0.064 mol) of oxalyl chloride dropwise to the mixture at a temperature of

20-30°C.[2]

Stir the resulting mixture at room temperature overnight.[2]

Concentrate the reaction solution under reduced pressure at 35-45°C until dry.[2]
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Dissolve the obtained paste in 50 mL of dichloromethane to get the solution of 5-bromo-2-

chlorobenzoyl chloride.[2]

Friedel-Crafts Acylation:

In a separate three-necked flask, mix 7.8 g (0.064 mol) of phenetole with 50 mL of

dichloromethane and cool the mixture to -5°C.[2]

Add 8.9 g (0.067 mol) of aluminum trichloride in three portions to the cooled mixture and

stir at -5°C for 30 minutes.[2]

Add the previously prepared 5-bromo-2-chlorobenzoyl chloride solution dropwise to the

reaction mixture.[2]

Warm the resulting mixture to 0-10°C and stir for 1 hour.[2]

Quench the reaction by pouring it into ice water.[1]

Extract the product with dichloromethane. The organic phase is then washed with water

and concentrated.[1]

Recrystallize the crude product from ethanol to obtain pure (5-bromo-2-chlorophenyl)(4-

ethoxyphenyl)methanone.[2][6]

Synthesis of 4-bromo-1-chloro-2-(4-
ethoxybenzyl)benzene (Reduction)
This step involves the reduction of the ketone functionality of the benzophenone intermediate.

Materials:

(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

Ethanol

Sodium borohydride

Procedure:
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In a three-necked flask, add 50g of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone

and 300ml of ethanol.[4]

Cool the mixture and add 10g of sodium borohydride.[4]

The specific reaction temperature and time may vary and should be monitored by a suitable

analytical method such as TLC or HPLC.

Upon completion, the reaction is typically worked up by quenching with water and extracting

the product into an organic solvent.

The organic layer is then dried and concentrated to yield 4-bromo-1-chloro-2-(4-

ethoxybenzyl)benzene.

Synthesis of Dapagliflozin (Coupling and Deprotection)
This procedure outlines the coupling of the diarylmethane intermediate with a protected

glucose derivative, followed by deprotection.
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Coupling Reaction

Deprotection

Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
in THF and cool to -78°C

Add n-butyllithium dropwise

Add protected gluconolactone

Add methanolic HCl or
methanesulfonic acid/methanol

Dissolve protected Dapagliflozin
in ethanol and water

Add lithium hydroxide

Stir at 20-30°C for 24h

Concentrate, extract with ethyl acetate,
wash, dry, and recrystallize

Click to download full resolution via product page

Caption: Workflow for coupling and deprotection steps.
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Materials:

4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Tetrahydrofuran (THF)

n-Butyllithium

Protected D-gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-glucono-1,5-lactone)

Methanolic HCl or Methanesulfonic acid/methanol

Lithium hydroxide

Ethanol

Water

Ethyl acetate

Procedure:

Coupling:

Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in anhydrous THF and cool the

solution to -78°C under an inert atmosphere.[8][9]

Slowly add n-butyllithium dropwise, maintaining the low temperature.[8][9]

After stirring for a period, add a solution of the protected D-gluconolactone in THF.[8][9]

Quench the reaction by adding methanolic HCl or a mixture of methanesulfonic acid and

methanol to form the protected Dapagliflozin intermediate.[8][9]

Deprotection:

Dissolve the crude protected Dapagliflozin intermediate (e.g., the tetra-acetylated version)

in a mixture of ethanol and water.[4]
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Add lithium hydroxide and stir the reaction at 20-30°C for 24 hours.[4]

After the reaction is complete, concentrate the mixture.[4]

Extract the product with ethyl acetate.[4]

Wash the organic phase, dry it, and concentrate to obtain the crude Dapagliflozin.[4]

Recrystallize the crude product to obtain pure Dapagliflozin.[4]

Mechanism of Action: SGLT2 Inhibition
Dapagliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose

cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. SGLT2 is responsible for the

reabsorption of the majority of glucose from the glomerular filtrate back into the circulation. By

inhibiting SGLT2, Dapagliflozin reduces the reabsorption of glucose, leading to its excretion in

the urine. This process lowers blood glucose levels in an insulin-independent manner.

Kidney Proximal Tubule

Glomerular Filtrate
(contains glucose)

SGLT2 Transporter

Glucose Reabsorption

Bloodstream Increased Urinary
Glucose Excretion

Blocked Reabsorption

Dapagliflozin

Inhibition

Click to download full resolution via product page

Caption: Mechanism of action of Dapagliflozin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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